1-(3,5-Dimethylphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
Description
1-(3,5-Dimethylphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea derivative featuring a 3,5-dimethylphenyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a pyridin-3-yl group. Its structural uniqueness lies in the combination of aromatic dimethyl substitution and the pyridine-piperidine hybrid system, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15-10-16(2)12-18(11-15)23-20(25)22-13-17-5-8-24(9-6-17)19-4-3-7-21-14-19/h3-4,7,10-12,14,17H,5-6,8-9,13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRSDRQWNBQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-Dimethylphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 320.43 g/mol
- SMILES Representation : CC(C)c1cccc(c1C)N(C(=O)N2CCN(CC2)c3ccccn3)C
Structural Features
The compound features a urea moiety linked to a dimethylphenyl group and a piperidine ring substituted with a pyridine group. This unique structure suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following pathways have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, impacting cellular proliferation and survival.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neurological functions.
Anticancer Activity
Recent studies have indicated that This compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. IC50 values suggest effective inhibition of cell growth at low concentrations.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against several pathogens:
- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Neuropharmacological Effects
Research indicates potential neuroprotective effects, suggesting applications in treating neurodegenerative disorders:
- Mechanism : The compound may enhance neurotransmitter levels by inhibiting reuptake mechanisms or modulating receptor activity.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vivo. Mice implanted with tumor cells showed a significant reduction in tumor size after treatment with the compound compared to controls. The study highlighted the importance of dosage and administration route for optimal efficacy.
Study 2: Antimicrobial Activity Evaluation
In a comparative study, the antimicrobial efficacy of this compound was assessed against standard antibiotics. Results indicated that it possesses comparable or superior activity against certain strains, suggesting its potential as an alternative therapeutic agent.
Chemical Reactions Analysis
Key Reaction Steps:
-
Preparation of the Piperidine-Pyridine Intermediate
-
Urea Bond Formation
Hydrolysis of the Urea Group
The urea moiety undergoes hydrolysis under acidic or basic conditions:
Reaction Pathways:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Functionalization of the Pyridine Ring
The pyridin-3-yl group participates in electrophilic substitution and coordination reactions:
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation and oxidation:
Key Reactions:
-
N-Alkylation :
-
Oxidation to Piperidone :
Cyclization and Heterocycle Formation
The urea group facilitates cyclization under specific conditions:
Notable Pathways:
-
Formation of 1,3,4-Oxadiazoles
-
Thiourea Derivatives
Biological Interaction-Driven Reactions
The compound’s pharmacological activity is linked to its reactivity in biological systems:
Key Findings:
-
Enzymatic Hydrolysis :
-
Receptor Binding :
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces C-N bond cleavage in the urea group.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
Comparison with Similar Compounds
Substituent Effects on Aromatic Moieties
A critical factor in urea-based compounds is the electronic and steric profile of the aryl group. provides data on 15 analogs (11a–11o) with varying phenyl substitutions, synthesized and characterized in Molecules (2013). The target compound’s 3,5-dimethylphenyl group can be compared to these derivatives:
| Compound ID | Aryl Substituent | Yield (%) | Molecular Weight ([M+H]+) |
|---|---|---|---|
| 11n | 3,4-Dimethylphenyl | 88.2 | 494.3 |
| 11f | 3-Chlorophenyl | 85.1 | 500.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |
| Target | 3,5-Dimethylphenyl | N/A | ~386.5 (estimated) |
Key Observations :
- Steric Effects : The 3,5-dimethylphenyl group (target) introduces moderate steric bulk compared to bulkier substituents like trifluoromethyl (11d, 11m). This may enhance metabolic stability while avoiding excessive hydrophobicity.
- Synthetic Yield : Analogs with methyl groups (e.g., 11n: 88.2% yield) generally exhibit higher yields than halogenated derivatives (e.g., 11f: 85.1%), suggesting that the target compound’s synthesis may be similarly efficient.
Heterocyclic Modifications
The pyridin-3-yl-piperidine system in the target compound differs from analogs in , which feature a thiazole-piperazine core. For example, compound 7n () incorporates a 4-methoxy-3,5-dimethylpyridinyl-thio group, demonstrating that pyridine modifications can enhance target selectivity. The target’s pyridine moiety may improve solubility due to its polar nature, whereas thiazole-containing analogs (e.g., 11a–11o) prioritize rigidity and aromatic stacking.
Pharmacological Implications
For instance:
- Antimicrobial Activity : Piperidine-urea hybrids like DMPI and CDFII () show synergy with carbapenems against MRSA, implying that the target’s piperidine-pyridine system could similarly modulate bacterial resistance.
- Kinase Inhibition : Urea derivatives often target kinases; the dimethylphenyl group may mimic hydrophobic pockets in ATP-binding sites, as seen in kinase inhibitors like sorafenib.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
